Benzocaine

Catalog No.
S520871
CAS No.
94-09-7
M.F
C9H11NO2
M. Wt
165.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzocaine

CAS Number

94-09-7

Product Name

Benzocaine

IUPAC Name

ethyl 4-aminobenzoate

Molecular Formula

C9H11NO2

Molecular Weight

165.19 g/mol

InChI

InChI=1S/C9H11NO2/c1-2-12-9(11)7-3-5-8(10)6-4-7/h3-6H,2,10H2,1H3

InChI Key

BLFLLBZGZJTVJG-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC=C(C=C1)N

Solubility

24.8 [ug/mL] (The mean of the results at pH 7.4)
One gram dissolves in about 5 ml alcohol, 2 ml chloroform, in about 4 ml ether, and in 30 to 50 ml of expressed almond oil or olive oil. Also sol in dil acids.
Soluble in acid
In water, 1,310 mg/L at 25 °C

Synonyms

4-Aminobenzoic Acid Ethyl Ester, Acetate, Benzocaine, Americaine, Anaesthesin, Anesthesin, Bensokain, Benzocaine, Benzocaine Acetate, Benzocaine Formate, Benzocaine Hydrobromide, Benzocaine Hydrochloride, Benzocaine Methanesulfonate, Ethoform, Ethyl Aminobenzoate, Formate, Benzocaine, Hydrobromide, Benzocaine, Hydrochloride, Benzocaine, Methanesulfonate, Benzocaine

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N

Description

The exact mass of the compound Ethyl 4-aminobenzoate is 165.079 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 1310 mg/l (at 30 °c)0.01 mone gram dissolves in about 5 ml alcohol, 2 ml chloroform, in about 4 ml ether, and in 30 to 50 ml of expressed almond oil or olive oil. also sol in dil acids.soluble in acidin water, 1,310 mg/l at 25 °c>24.8 [ug/ml]. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 755909. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Benzoates - Aminobenzoates - para-Aminobenzoates. It belongs to the ontological category of substituted aniline in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> EU pediatric investigation plans. However, this does not mean our product can be used or applied in the same or a similar way.

Local Anesthetic for Animal Studies

Benzocaine's ability to numb tissues locally makes it a valuable tool in animal research. Researchers can apply it to specific areas of an animal's body to reduce pain or discomfort during procedures. This allows for more humane treatment of animals while researchers gather necessary data.

For instance, a study published in the journal Laboratory Animals investigated the use of benzocaine as a topical anesthetic for mice undergoing tail vein injections []. The study found that benzocaine effectively reduced pain responses in the mice.

Benzocaine is an organic compound classified as a local anesthetic. Its chemical formula is C9H11NO2C_9H_{11}NO_2, and it is the ethyl ester of para-aminobenzoic acid. Benzocaine appears as a white, crystalline powder and is practically insoluble in water but soluble in organic solvents like ethanol and chloroform. It is commonly used in various topical formulations for its analgesic properties, particularly in dental and medical applications to alleviate pain and discomfort.

Benzocaine acts as a local anesthetic by reversibly blocking sodium channels in nerve cells. These channels are essential for the transmission of nerve impulses. By inhibiting sodium influx, benzocaine prevents the generation of action potentials, effectively numbing the area of application [].

While generally safe for topical use, benzocaine can cause allergic reactions in some individuals. Excessive use or ingestion can lead to serious side effects, including methemoglobinemia (a blood disorder) and seizures [].

Data:

  • LD50 (oral, rat): 2 g/kg [] (LD50: Lethal Dose 50, the dose required to kill 50% of a test population)

  • Ester Hydrolysis: Benzocaine can be hydrolyzed to yield para-aminobenzoic acid, which can further react to form other derivatives such as acetylbenzocaine .
  • Reduction Reactions: It can be synthesized through the reduction of ethyl para-nitrobenzoate, typically using hydrogen in the presence of a catalyst .
  • Paal–Knorr Reaction: Benzocaine serves as a precursor for various nitrogenous derivatives through electrophilic and nucleophilic reactions, which can lead to compounds with potential biological activities .

Benzocaine exhibits significant biological activity primarily as a local anesthetic. It acts by blocking voltage-gated sodium channels in nerve cells, which prevents the propagation of nerve impulses responsible for pain sensation . Additionally, it has been studied for its potential antimicrobial, anti-inflammatory, and anticancer properties due to its ability to inhibit enzymes such as acetylcholine esterase and cyclooxygenase .

Adverse Effects

While effective, benzocaine can cause allergic reactions, including contact dermatitis and rare cases of anaphylaxis. A serious side effect associated with its use is methemoglobinemia, particularly in children under two years old when used at higher concentrations .

Benzocaine can be synthesized through various methods:

  • Fischer Esterification: This method involves the reaction of para-aminobenzoic acid with ethanol in the presence of an acid catalyst to form benzocaine .
  • Reduction of Nitro Compounds: Another common synthesis route is the reduction of ethyl para-nitrobenzoate using hydrogen gas and a suitable catalyst .
  • Electrophilic Substitution: Benzocaine can also participate in electrophilic substitution reactions to form derivatives that may enhance its biological activity .

Benzocaine is widely utilized in several applications:

  • Topical Analgesics: Commonly found in over-the-counter products for pain relief in conditions like sore throat, sunburn, and minor cuts.
  • Dental Procedures: Used as a local anesthetic during dental procedures to numb the area being treated.
  • Cosmetic Products: Sometimes included in formulations for skin care products due to its numbing effect.
  • Pharmaceuticals: Acts as an active ingredient in various medications aimed at alleviating discomfort associated with oral mucosal injuries .

Benzocaine interacts with various proteins and enzymes:

  • It binds to serum albumin and alpha-1-acid glycoprotein, influencing its pharmacokinetics and distribution within the body .
  • Studies have indicated that benzocaine may enhance histamine release, contributing to its analgesic effects while potentially causing allergic reactions .

Several compounds share structural or functional similarities with benzocaine:

CompoundStructure SimilarityPrimary UseUnique Features
LidocaineAmide derivativeLocal anestheticFaster onset of action
ProcaineEster derivativeLocal anestheticShorter duration of action
TetracaineEster derivativeLocal anestheticLonger duration and potency
PramoxineEther derivativeTopical analgesicLess irritating on mucous membranes

Benzocaine's uniqueness lies in its simple structure as an ester compared to other local anesthetics that may have more complex amide or ether structures. Its use as a topical agent without systemic absorption makes it particularly valuable for localized pain relief.

The retrosynthetic analysis of benzocaine reveals a strategic disconnection approach that guides the design of efficient synthetic routes [1]. The molecular structure of benzocaine contains two key functional groups that define the retrosynthetic strategy: the aromatic amine and the ethyl ester functionality. Through retrosynthetic disconnection, the ethyl ester can be unveiled through a Fischer esterification reaction, revealing the corresponding carboxylic acid precursor. The aromatic amine functionality can be traced back to a nitro group reduction, providing a strategic pathway for aromatic functionalization [1].

The primary retrosynthetic disconnection reveals that benzocaine can be synthesized from ethyl para-nitrobenzoate through a reduction reaction. This intermediate can be further disconnected to para-nitrobenzoic acid and ethanol through an esterification reaction. The para-nitrobenzoic acid can be obtained from para-nitrotoluene through oxidation, while para-nitrotoluene is accessible from toluene through electrophilic aromatic nitration [1] [2].

The retrosynthetic analysis demonstrates that the key strategic decisions involve the timing of functional group installation and the selection of appropriate protecting group strategies. The nitro group serves as a masked amine functionality, allowing for selective aromatic substitution reactions without interference from the basic amine nitrogen. This approach enables the construction of the target molecule through a logical sequence of transformations that maximize efficiency and minimize synthetic complexity [1] [2].

Synthesis Pathways from Toluene

Nitration and Oxidation Steps

The synthesis of benzocaine from toluene begins with the nitration reaction, which introduces the nitro group in a regioselective manner. The nitration of toluene is accomplished using a mixture of concentrated nitric acid and sulfuric acid, commonly referred to as mixed acid conditions [1] [3]. The reaction proceeds through the formation of the nitronium ion electrophile, which attacks the aromatic ring at positions ortho and para to the methyl substituent [3] [4].

The nitration reaction yields a mixture of regioisomers, with the para-nitrotoluene isomer being the desired product for benzocaine synthesis. Experimental data shows that under standard mixed acid conditions at temperatures between 0-50°C, the product distribution typically consists of 58-63% ortho-nitrotoluene, 37-40% para-nitrotoluene, and 2-5% meta-nitrotoluene [4] [5]. The ortho to para ratio ranges from 1.5 to 1.6 under these conditions, reflecting the inherent regioselectivity of the toluene nitration reaction [4] [5].

The oxidation of para-nitrotoluene to para-nitrobenzoic acid represents a critical transformation in the synthetic sequence. Potassium permanganate serves as the most commonly employed oxidizing agent for this transformation, operating under alkaline conditions at temperatures between 80-100°C [6] [7]. The reaction mechanism involves the formation of benzylic radicals through hydrogen abstraction, followed by successive oxidation steps that convert the methyl group to a carboxylic acid functionality [6] [7].

Alternative oxidation methods include the use of potassium dichromate under acidic conditions and catalytic oxidation using molecular oxygen. The permanganate oxidation typically provides yields of 70-80% with high selectivity for the carboxylic acid product [7] [8]. The reaction conditions must be carefully controlled to prevent over-oxidation and to ensure complete conversion of the starting material.

Fischer Esterification Mechanisms

The Fischer esterification of para-nitrobenzoic acid with ethanol represents a fundamental transformation in the benzocaine synthesis pathway. This acid-catalyzed reaction proceeds through a well-established mechanism involving multiple protonation and nucleophilic attack steps [9] [10]. The reaction begins with the protonation of the carbonyl oxygen by the acid catalyst, typically concentrated sulfuric acid, which activates the carboxylic acid toward nucleophilic attack [10].

The mechanistic pathway involves the nucleophilic attack of ethanol on the protonated carbonyl carbon, forming a tetrahedral intermediate. This intermediate undergoes proton transfer reactions and subsequent elimination of water to yield the desired ethyl ester product [10]. The reaction is equilibrium-controlled, requiring either excess alcohol or removal of water to drive the reaction toward product formation [9] [10].

Experimental conditions for the Fischer esterification typically involve heating the reaction mixture under reflux conditions for 3-6 hours at temperatures between 80-120°C [11] [12]. The use of concentrated sulfuric acid as catalyst provides optimal results, with yields ranging from 75-85% for the ethyl para-nitrobenzoate product [11] [12]. Alternative catalysts such as dry hydrogen chloride gas or para-toluenesulfonic acid can also be employed, though with varying degrees of efficiency [12] [13].

The final step in the synthesis involves the reduction of the nitro group to yield benzocaine. This transformation is typically accomplished through catalytic hydrogenation using palladium on carbon or through chemical reduction using iron and hydrochloric acid [11] [14]. The reduction proceeds with high selectivity, providing benzocaine in yields of 85-95% after purification [11] [14].

Alternative Routes from para-Xylene

The synthesis of benzocaine from para-xylene represents an alternative industrial route that offers certain advantages in terms of starting material availability and cost considerations. Para-xylene, a major petrochemical feedstock, can be converted to benzocaine through a similar synthetic sequence involving nitration, selective oxidation, esterification, and reduction steps [1].

The nitration of para-xylene proceeds through electrophilic aromatic substitution, yielding para-nitro-para-xylene as the primary product. The regioselectivity in this reaction is governed by the directing effects of the two methyl substituents, which activate the aromatic ring toward electrophilic attack [1]. The reaction conditions are similar to those employed for toluene nitration, utilizing mixed acid systems at controlled temperatures to ensure selective mono-nitration.

The oxidation of para-nitro-para-xylene to para-nitrobenzoic acid requires selective oxidation of only one of the two methyl groups present in the molecule. This transformation can be achieved using controlled oxidation conditions with potassium permanganate under alkaline conditions. The selectivity of this oxidation depends on careful control of reaction parameters, including temperature, concentration, and reaction time [8].

The subsequent esterification and reduction steps follow the same mechanistic pathways as described for the toluene-derived route. However, the overall yield for the para-xylene route tends to be lower due to the additional selectivity challenges associated with the oxidation step. Typical overall yields for this route range from 55-65%, compared to 60-70% for the toluene-based synthesis [1].

Industrial implementation of the para-xylene route is often determined by economic factors, including the relative costs of para-xylene versus toluene, as well as the availability of these starting materials in specific geographic regions. The choice between these two routes frequently depends on the integration with existing petrochemical infrastructure and the specific requirements of the manufacturing facility.

Regioselectivity Challenges in Nitration Reactions

The regioselectivity of aromatic nitration reactions presents significant challenges in the industrial synthesis of benzocaine precursors. The electrophilic aromatic substitution mechanism governing nitration reactions is influenced by multiple factors, including the nature of the aromatic substrate, the reaction conditions, and the specific nitrating agent employed [15] [3] [16].

The nitration of toluene exhibits inherent regioselectivity challenges due to the ortho and para-directing nature of the methyl substituent. The methyl group activates both the ortho and para positions through hyperconjugation and inductive effects, leading to the formation of multiple regioisomeric products [15] [3]. The observed regioselectivity is influenced by both electronic and steric factors, with the para position being sterically less hindered than the ortho positions.

Experimental studies have demonstrated that the choice of nitrating system significantly affects the regioselectivity outcome. The use of nitronium tetrafluoroborate in dichloromethane provides different selectivity patterns compared to traditional mixed acid conditions [4]. Under these conditions, the ortho to para ratio decreases to approximately 1.4, indicating enhanced para-selectivity [4]. The reduced ortho/para ratio in non-polar solvents is attributed to decreased solvation effects and altered transition state stabilization.

Temperature effects play a crucial role in determining the regioselectivity of nitration reactions. Lower reaction temperatures generally favor kinetic control, leading to higher selectivity for the more reactive ortho position. Conversely, higher temperatures promote thermodynamic control, resulting in increased formation of the para isomer due to its greater thermodynamic stability [16] [17].

The mechanism of regioselectivity control involves the formation of π-complex intermediates between the aromatic substrate and the nitronium ion electrophile. The stability of these intermediates determines the ultimate product distribution, with the most stable intermediates leading to the major products [16] [5]. Computational studies have shown that the σ-complex approach can provide insights into regioselectivity patterns, though experimental validation remains essential for accurate predictions.

Industrial strategies for addressing regioselectivity challenges include the development of improved nitrating agents and the optimization of reaction conditions. The use of solid acid catalysts and alternative nitrating systems can provide enhanced selectivity while maintaining acceptable reaction rates and yields [18] [17]. Additionally, the implementation of continuous flow processes allows for precise control of reaction parameters, leading to improved regioselectivity outcomes.

Industrial-Scale Purification and Isomer Separation

The purification and separation of benzocaine and its synthetic intermediates represents a critical aspect of industrial production, requiring sophisticated techniques to achieve pharmaceutical-grade purity standards. The separation of nitrotoluene isomers formed during the nitration step presents particular challenges due to the similar physical properties of the ortho and para isomers [19] [20].

Fractional distillation serves as the primary method for separating nitrotoluene isomers on an industrial scale. The boiling points of ortho-nitrotoluene (222°C) and para-nitrotoluene (238°C) provide sufficient separation for efficient fractional distillation [21] [20]. The process typically involves multiple distillation stages with careful temperature control to achieve the desired purity levels of 90-95% for the para isomer [20].

The separation process is complicated by the presence of meta-nitrotoluene, which has a boiling point of 232°C, intermediate between the ortho and para isomers. Advanced distillation techniques, including the use of high-efficiency packing materials and precise temperature control, are required to achieve effective separation of all three isomers [21] [20]. Industrial implementations often employ spinning band distillation columns or other high-efficiency separation techniques to maximize throughput while maintaining product quality.

Crystallization techniques provide an alternative approach for isomer separation, particularly for the para-nitrotoluene isomer. The para isomer can be selectively crystallized from the reaction mixture through controlled cooling, taking advantage of its higher melting point compared to the ortho isomer [20]. This approach requires careful optimization of cooling rates and solvent systems to achieve maximum selectivity and yield.

The purification of benzocaine itself involves multiple crystallization steps to achieve pharmaceutical-grade purity. Recrystallization from ethanol-water mixtures provides effective purification, with typical purity levels of 98-99.5% being achievable through optimized crystallization protocols [22] [23]. The process involves dissolving the crude benzocaine in hot ethanol, followed by the controlled addition of water to induce crystallization [22].

Polymorphic control represents an important consideration in benzocaine purification, as the compound exists in multiple crystalline forms with different properties. Form II represents the most thermodynamically stable polymorph under ambient conditions and is typically the desired form for pharmaceutical applications [22] [24]. The crystallization conditions, including solvent choice, temperature, and cooling rate, must be carefully controlled to ensure the formation of the correct polymorphic form [22] [24].

Advanced purification techniques employed in industrial settings include column chromatography for small-scale purification and preparative high-performance liquid chromatography for high-purity applications. These techniques are typically reserved for specialized applications due to their higher cost and lower throughput compared to crystallization methods [25].

Quality control measures for industrial benzocaine production include comprehensive analytical testing using techniques such as high-performance liquid chromatography, gas chromatography-mass spectrometry, and nuclear magnetic resonance spectroscopy. These analytical methods ensure that the final product meets stringent pharmaceutical specifications for purity, polymorphic form, and absence of process-related impurities [25] [23].

The implementation of continuous crystallization processes represents an emerging trend in industrial benzocaine production, offering advantages in terms of process control, product quality, and manufacturing efficiency. These systems provide precise control over crystallization parameters, leading to improved batch-to-batch consistency and reduced production costs [25].

Synthesis PathwayNumber of StepsKey ReagentsTypical Yield (%)Industrial Applicability
Toluene → para-Nitrotoluene → para-Nitrobenzoic Acid → Ethyl para-Nitrobenzoate → Benzocaine4HNO₃/H₂SO₄, KMnO₄, EtOH/H₂SO₄, Fe/HCl60-70High
para-Xylene → para-Nitro-para-xylene → para-Nitrobenzoic Acid → Ethyl para-Nitrobenzoate → Benzocaine4HNO₃/H₂SO₄, KMnO₄, EtOH/H₂SO₄, Fe/HCl55-65Moderate
para-Aminobenzoic Acid → Direct Esterification → Benzocaine1EtOH/H₂SO₄85-95Limited by PABA availability
Nitrating SystemTemperature (°C)ortho-Nitrotoluene (%)para-Nitrotoluene (%)meta-Nitrotoluene (%)ortho/para Ratio
HNO₃/H₂SO₄ (Mixed Acid)0-5058-6337-402-51.5-1.6
NO₂⁺BF₄⁻/CH₂Cl₂25574121.4
HNO₃/Ac₂O0-2560-6532-373-51.7-2.0
Tetrabutylammonium Nitrate/TFAA0-2555-6038-422-31.4-1.6
SubstrateAlcoholCatalystTemperature (°C)Reaction Time (h)Yield (%)Advantages
para-Nitrobenzoic AcidEthanolH₂SO₄ (conc.)80-1203-675-85Good yield, standard conditions
para-Nitrobenzoic AcidEthanolHCl (dry)100-1506-1070-80Anhydrous conditions
para-Aminobenzoic AcidEthanolH₂SO₄ (conc.)60-802-485-95High yield, mild conditions
para-Aminobenzoic AcidEthanolp-Toluenesulfonic acid70-903-580-90Solid acid catalyst
Oxidizing AgentConditionsYield (%)SelectivityEnvironmental ImpactIndustrial Use
Potassium Permanganate (KMnO₄)Alkaline, 80-100°C70-80HighModerateCommon
Potassium Dichromate (K₂Cr₂O₇)Acidic, 120-150°C65-75ModerateHighLimited
Chromium Trioxide (CrO₃)Acidic, 100-120°C60-70ModerateHighLimited
Oxygen/CatalystHigh pressure, 150-200°C80-90Very HighLowPreferred
MethodApplicationPurity Achieved (%)ScalabilityCostTypical Solvents
Fractional DistillationNitrotoluene isomer separation90-95HighModerateNone (neat distillation)
RecrystallizationFinal benzocaine purification98-99.5HighLowEthanol, water
Column ChromatographySmall-scale purification99+LowHighVarious organic solvents
Crystallization from Mixed SolventPolymorph control95-98HighModerateEthanol/water mixtures
PolymorphSpace GroupZMelting Point (°C)Density (g/cm³)StabilityPreparation Method
Form IP2₁/c488-901.17Stable at RTRecrystallization from ethanol
Form IIP2₁2₁2₁488-901.18Most stable formCommercial form
Form IIIP2₁888-901.16MetastableLow temperature crystallization
Form IVP2₁/c4N/A (pressure-induced)1.20High pressure onlyHigh pressure (>0.45 GPa)

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

Color/Form

Rhombohedra from ether
Needles from wate

XLogP3

1.9

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

165.078978594 g/mol

Monoisotopic Mass

165.078978594 g/mol

Boiling Point

310 °C

Heavy Atom Count

12

LogP

1.86
1.86 (LogP)
log Kow = 1.86
1.86

Appearance

Solid powder

Melting Point

92 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

U3RSY48JW5

Related CAS

23239-88-5 (hydrochloride)

GHS Hazard Statements

Aggregated GHS information provided by 46 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 2 of 46 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 44 of 46 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Benzocaine is indicated for local anesthesia in dentistry, minor trauma, and as preparation for infiltrative anesthesia. Benzocaine products are indicated for topical anesthesia in a wide variety of conditions including skin irritation, oral pain, and hemorrhoids.
Treatment of oropharyngeal pain

Therapeutic Uses

Indicated for the relief of: canker sores, cold sores, or fever blisters: benzocaine (gel and topical solution); gingival or oral mucosal pain (i.e., pain caused by mouth or gum irritation, inflammation, lesions, or minor dental procedures): benzocaine (gel, dental paste, lozenges, and topical solution); dental prosthetic pain (i.e., pain or irritation caused by dentures or other dental or orthodontic appliances): benzocaine (dental paste, gel ointment, and topical solution); teething pain: benzocaine (7.5% and 10% gel); and toothache: benzocaine (10% and 20% gel and topical solution).
Indicated to suppress the gag reflex and/or other laryngeal and esophageal reflexes to facilitate dental examination or procedures (including oral surgery), endoscopy, or intubation: benzocaine (gel, topical aerosol, and topical solution). /Included in US product labeling/
Indicated to provide topical anesthesia of accessible mucous membranes prior to examination, endoscopy or instrumentation, or other procedures involving the: esophagus: benzocaine (gel and topical solution)); larynx: benzocaine (gel and topical solution); mouth, In dental procedures and oral surgery: benzocaine (gel, topical aerosol, and topical solution); nasal cavity: benzocaine (gel); pharynx or throat: benzocaine (gel, topical aerosol, and topical solution); rectum: benzocaine (gel); respiratory tract or trachea: benzocaine (gel, topical aerosol, and topical solution); urinary tract: benzocaine (gel); and vagina: benzocaine (gel).
Anesthetic (local).
(VET): Local (usually surface) anesthetic.

Pharmacology

Benzocaine is a local anesthetic commonly used as a topical pain reliever. It is the active ingredient in many over-the-counter analgesic ointments. It is also indicated for general use as a lubricant and topical anesthetic on intratracheal catheters and pharyngeal and nasal airways to obtund the pharyngeal and tracheal reflexes; on nasogastric and endoscopic tubes; urinary catheters; laryngoscopes; proctoscopes; sigmoidoscopes and vaginal specula.
Benzocaine is an ester of paraaminobenzoic acid, lacking the terminal diethylamino group of procaine, with anesthetic activity. Benzocaine binds to the sodium channel and reversibly stabilizes the neuronal membrane which decreases its permeability to sodium ions. Depolarization of the neuronal membrane is inhibited, thereby blocking the initiation and conduction of nerve impulses.

MeSH Pharmacological Classification

Anesthetics, Local

ATC Code

C - Cardiovascular system
C05 - Vasoprotectives
C05A - Agents for treatment of hemorrhoids and anal fissures for topical use
C05AD - Local anesthetics
C05AD03 - Benzocaine
D - Dermatologicals
D04 - Antipruritics, incl. antihistamines, anesthetics, etc.
D04A - Antipruritics, incl. antihistamines, anesthetics, etc.
D04AB - Anesthetics for topical use
D04AB04 - Benzocaine
N - Nervous system
N01 - Anesthetics
N01B - Anesthetics, local
N01BA - Esters of aminobenzoic acid
N01BA05 - Benzocaine
R - Respiratory system
R02 - Throat preparations
R02A - Throat preparations
R02AD - Anesthetics, local
R02AD01 - Benzocaine

Mechanism of Action

Benzocaine diffuses into nerve cells where it binds to sodium channels, preventing the channels from opening, and blocking the influx of sodium ions. Nerve cells unable to allow sodium into cells cannot depolarize and conduct nerve impulses.
Benzocaine reversibly stabilizes the neuronal membrane with decreases its permeability to sodium ions. Depolarization of the neuronal membrane is inhibited thereby blocking the initiation and conduction of nerve impulses.

KEGG Target based Classification of Drugs

Ion channels
Voltage-gated ion channels
Sodium channels
SCN3A [HSA:6328] [KO:K04836]

Vapor Pressure

2.6X10-4 mm Hg at 25 °C /Estimated/

Pictograms

Irritant

Irritant

Other CAS

94-09-7
9011-18-1

Absorption Distribution and Excretion

Branchial and urinary elimination of benzocaine residues was evaluated in adult rainbow trout, Oncorhynchus mykiss, given a single dorsal aortic dose of 14(C)-benzocaine hydrochloride. Branchial elimination of benzocaine residues was rapid and accounted for 59.2% of the dose during the first 3 h after dosing. Renal elimination of radioactivity was considerably slower; the kidney excreted 2.7% dose within 3 h and 9.0% within 24 hr. Gallbladder bile contained 2.0% dose 24 hr after injection. Of the radioactivity in radiochromatograms from water taken 3 min after injection, 87.3% was benzocaine and 12.7% was N-acetylated benzocaine. After 60 min, 32.7% was benzocaine and 67.3% was N-acetylated benzocaine. Of the radioactivity in radiochromatograms from urine taken 1 hr after dosing, 7.6% was para-aminobenzoic acid, 59.7% was N-acetylated para-aminobenzoic acid, 19.5% was benzocaine, and 8.0% was N-acetylated benzocaine. The proportion of the radioactivity in urine changed with time so that by 20 hr, 1.0% was para-aminobenzoic acid and 96.6% was N-acetylated para-aminobenzoic acid. Benzocaine and a more hydrophobic metabolite, N-acetylated benzocaine, were eliminated primarily through the gills; renal and biliary pathways were less significant elimination routes for benzocaine residues.

Metabolism Metabolites

Benzocaine undergoes ester hydrolysis to form 4-aminobenzoic acid, acetylation to form acetylbenzocaine, or N-hydroxylation to form benzocaine hydroxide. 4-aminobenzoic acid can be acetylated or acetylbenzocaine can undergo ester hydrolysis to form 4-acetaminobenzoic acid.
The effect of dose and enzymatic inhibition on the percutaneous absorption and metabolism of benzocaine was studied in vitro in the hairless guinea pig. At the dose level of 2 ug/sq cm, benzocaine was rapidly absorbed and extensively metabolized (80%) by acetyltransferase. As the applied dose of benzocaine was increased to 40 and 200 ug/sq cm, N-acetylation of benzocaine decreased to 44 and 34%, respectively, suggesting saturation of the acetyltransferase system. Total 14(C) absorption after benzocaine application was not significantly different between control and enzyme-inhibited skin and therefore does not appear to be affected by the extent of benzocaine metabolism during percutaneous penetration. Skin provides a significant first-pass metabolic effect for therapeutic doses of percutaneously absorbed benzocaine, and the primary metabolite formed, acetylbenzocaine, is biologically active.
Hepatic (to a lesser extent) and plasma via hydrolysis by cholinesterase. Excretion trhough urine (as metabolites) (L1861)

Wikipedia

Benzocaine
Hexanitrobenzene
Lithiophosphate
Iolite

Drug Warnings

Infants and the elderly were more likely to develop toxic methemoglobinemia after benzocaine exposure. Other risk factors included genetic reductase deficiencies, exposure to high doses of anesthetic, and presence of denuded skin and mucous membranes. Because of the potential for severe complications, methemoglobinemia should be corrected promptly in compromised patients and those with toxic benzocaine concentrations. The possibility of masking symptoms during general anesthesia carries special risk of use of this agent in the preanesthesia setting.
Use of otic anesthetics may mask symptoms of a fulminating middle ear infection (acute otitis media). Otic solutions containing benzocaine should not be used in the presence of a perforated tympanic membrane.
When applied topically as recommended, benzocaine is relatively nontoxic, however, sensitization may occur.
When used as a male genital desensitizer, benzocaine generally does not adversely affect orgasm in female sexual partners and does not appear to anesthetize the clitoris or vagina.
For more Drug Warnings (Complete) data for BENZOCAINE (9 total), please visit the HSDB record page.

Use Classification

Human Drugs -> EU pediatric investigation plans
Pharmaceuticals

Methods of Manufacturing

Benzocaine is produced by reduction of ethyl 4-nitrobenzoate with iron.

General Manufacturing Information

All Other Basic Organic Chemical Manufacturing
Other (requires additional information)
Benzoic acid, 4-amino-, ethyl ester: ACTIVE
Dextran, hydrogen sulfate, sodium salt: ACTIVE
XU - indicates a substance exempt from reporting under the Chemical Data Reporting Rule, (40 CFR 711).

Analytic Laboratory Methods

Method: AOAC 968.40; Procedure: colorimetric method; Analyte: benzocaine; Matrix: drugs; Detection Level: not provided.[
Method: AOAC 968.42; Procedure: spectrophotometric method; Analyte: benzocaine; Matrix: drugs; Detection Level: not provided. Applicable in presence of glycerol and propylene glycol bases.[

Storage Conditions

Benzocaine topical creams and ointments should be stored in tight containers and protected from light; prolonged exposure to temperatures greater than 30 °C should be avoided.
Benzocaine topical aersols and solutions should be stored at a temperature less than 40 °C, preferably between 15-30 °C; freezing should be avoided. Because the contents of benzocaine aerosols are under pressure, the aerosol container should not be punctured, used or stored near heat or an open flame, exposed to temperatures greater than 49 °C, or placed into a fire or incinerator for disposal.

Stability Shelf Life

Stable in air.

Dates

Modify: 2023-08-15

Effect of pre-cooling agent on intensity of pricking pain at intraoral injection site in adults: An experimental study

Munazza Aziz, Shahbaz Ahmed, Fazal-Ur-Rehman Qazi, Farah Naz, Marina Shah, Prena Moorpani
PMID: 34091618   DOI: 10.47391/JPMA.1127

Abstract

To determine the effect of pre-cooling agent on the intensity of pricking pain at the intraoral injection site in adult patients.
The in-vivo interventional study was conducted at the Department of Operative Dentistry, Dr. Ishrat-ul-Ebad Khan Institute of Oral Health Sciences, Dow University of Health Sciences, Karachi, from September 2018 to August 2019, and comprised adult patients of either gender. The pricking pain perception during needle administration was assessed using split-mouth technique. Topical anaesthesia benzocaine gel was applied on the left side, which was treated as controls, for 1 min, while on the right side, which was treated as the experimental side, refrigerated cartridge was placed for 2 min. Infiltration anaesthesia was then administered on both sides. Pain perception ratings were measured through visual analogue scale. After profound anaesthesia was achieved, restorative treatment was performed under rubber dam isolation. Data was analysed using SPSS 24.
Of the 152 subjects, 77(50.65%) were females and 75(49.34%) were males. The overall mean age was 35.97±8.669 years (range: 21-50 years). The effect of refrigerated cartridge was significant on the intensity of pricking pain at the intraoral injection site in patients aged 41-50 years, and in female patients aged 21-30 years (p<0.05), whereas its effect was non-significant in males aged 21-30 years and patients aged 31-40 years (p>0.05).
Pre-cooling agent was found to be effective in decreasing pricking pain felt by patients.


Benzocaine-related methaemoglobinemia after transoesophageal echocardiography: a rare, life-threatening complication

John Wagner, Nicole Cornet, Alan Goldberg
PMID: 33893130   DOI: 10.1136/bcr-2021-241887

Abstract

Methaemoglobinemia is an uncommon but potentially life-threatening complication of topical benzocaine use that requires prompt identification in patients who undergo transoesophageal echocardiography (TEE). In this case, a 21-year-old patient who had sustained a stroke with residual right-sided weakness a few days prior to presentation underwent TEE to evaluate for intracardiac shunt. She required intubation as part of her poststroke care with some instrumentation to the posterior oropharynx. Shortly after TEE, the patient experienced sudden onset respiratory distress and hypoxia that did not improve with supplemental oxygen. Chest X-ray did not reveal any acute cardiopulmonary process. Arterial blood gas co-oximetry panel with methaemoglobin level confirmed the diagnosis of methaemoglobinemia. The patient promptly received methylene blue, recovered quickly and did not have any additional episodes of hypoxia.


Electroanalytical profiling of cocaine samples by means of an electropolymerized molecularly imprinted polymer using benzocaine as the template molecule

Renata A Grothe, Alnilan Lobato, Bassim Mounssef, Nikola Tasić, Ataualpa A C Braga, Adriano O Maldaner, Leigh Aldous, Thiago R L C Paixão, Luís Moreira Gonçalves
PMID: 33470260   DOI: 10.1039/d0an02274h

Abstract

The analysis of 'cutting' or additive agents in cocaine, like benzocaine (BZC), allows police analysts to identify each component of the sample, thus obtaining information like the drugs' provenience. This kind of drug profiling is of great value in tackling drug trafficking. Electropolymerized molecularly imprinted polymers (e-MIPs) on portable screen-printed carbon electrodes (SPCEs) were developed in this study for BZC determination. The MIPs' electropolymerization was performed on a carbon surface using the anaesthetic BZC as the template molecule and 3-amino-4-hydroxybenzoic acid (3,4-AHBA) as the functional monomer. The build-up of this biomimetic sensor was carefully characterized by cyclic voltammetry (CV) and optimized. Cyclic voltammetric investigation demonstrated that BZC oxidation had a complex and pH-dependent mechanism, but at pH 7.4 a single, well-defined oxidation feature was observed. The BZC-MIP interactions were studied by computer-aided theoretical modeling by means of density functional theory (DFT) calculations. The electroanalytical methodology was effectively applied to artificial urine samples; BZC molecular recognition was achieved with a low limit of detection (LOD) of 2.9 nmol L
employing square-wave voltammetry (SWV). The e-MIPs were then used to 'fingerprint' genuine cocaine samples, assisted by principal component analysis (PCA), at the central forensic laboratory of the Brazilian Federal Police (BFP) with a portable potentiostat. This electroanalysis provided proof-of-concept that the drugs could be voltammetrically 'fingerprinted' using e-MIPs supported by chemometric analysis.


Methemoglobin concentrations in three salmonid species following exposure to benzocaine or tricaine methanesulfonate

Janet Saunders, David J Speare, Sandra McConkey
PMID: 32974865   DOI: 10.1007/s10695-020-00878-6

Abstract

Methemoglobin is hemoglobin containing ferric iron rather than ferrous iron which renders it incapable of binding to oxygen. Blood sampling of fish is done under sedation or general anesthesia. Tricaine methanesulfonate (TMS) or benzocaine is commonly used but both can cause oxidation of hemoglobin to methemoglobin. Our objective was to determine if methemoglobin concentrations in healthy rainbow trout (Oncorhynchus mykiss), brook trout (Salvelinus fontinalis), or Atlantic salmon (Salmo salar) increase during sedation with 25 mg/L of a 10% benzocaine solution or with repeated short anesthetizations by 65 mg/L of 10% benzocaine solution or 65 mg/L of TMS. Sedation by benzocaine caused a significant increase in methemoglobin in all species over time (P < 0.05). The methemoglobin percentage in brook trout increased by 129%, rainbow trout by 42%, and Atlantic salmon by 49%. The methemoglobin in brook trout was significantly greater than the other species at multiple time points. Repeated brief anesthetizing by benzocaine and TMS caused significant methemoglobin by 60 (P < 0.05), 90 (P < 0.01), and 120 min (P < 0.001) in brook trout but no significant change in methemoglobin in rainbow trout or Atlantic salmon except at 120 min in Atlantic salmon (P < 0.05) repeatedly anesthetized with benzocaine. For example, following multiple anesthetizations with benzocaine, the methemoglobin percentage in brook trout increased by 140%, whereas the rise in methemoglobin in rainbow trout and Atlantic salmon was more modest (37% increase in Rainbow trout and 53% increase in Atlantic salmon). Following multiple anesthetizations with TMS, the methemoglobin increased by 90%, 5%, and 1% in brook trout, rainbow trout, and Atlantic salmon, respectively. Methemoglobin may increase significantly over time in fish immersed in a sedating dose of benzocaine or repeatedly anesthetized with benzocaine or TMS. The susceptibility varies with the individual and species with brook trout being more susceptible than Atlantic salmon or rainbow trout.


Methaemoglobinaemia from Vagisil creme in a 50-year-old woman

Sarah Cheyney, Zachary Field, Jacqueline Kropf, Steve Carlan
PMID: 33649024   DOI: 10.1136/bcr-2020-239697

Abstract

Methaemoglobinaemia is a life-threatening condition that results from increased methaemoglobin production. As methaemoglobin is unable to reversibly bind to oxygen potentially lethal hypoxia and functional anaemia can occur. Benzocaine can be used as a topical anaesthetic and can be found in many nonprescription preparations marketed for self-application. It is known to cause methaemoglobinaemia in rare cases but most reports describe the complication occurring during endoscopy procedures. Methaemoglobinaemia occurring after topical benzocaine use on the perineum of a perimenopausal woman is exceedingly rare. A 50-year-old woman with methaemoglobinaemia secondary to the perineal application of over-the counter Vagisil (benzocaine 20% and resorcinol 3%- an antiseptic and disinfectant, respectively) presented to the emergency department. She had been using Vagisil for severe, chronic vaginal itching. While methaemoglobinaemia secondary to excessive use of over-the-counter medications such as Vagisil creme is exceedingly rare, it should be included in the differential diagnosis.


Evaluation of benzocaine-based anesthetic gel in anuran skins extracts: A case study using the frog Lithodytes lineatus (Anura: Leptodactylidae)

André de Lima Barros, Albertina Pimentel Lima, Maria Teresa Fachin-Espinar, Cecilia Veronica Nunez
PMID: 33290419   DOI: 10.1371/journal.pone.0243654

Abstract

Extracts made from the skin of dead Lithodytes lineatus frog individuals with the application of the benzocaine-based anesthetic gel, introduced into the oral cavity, were analyzed by 1H Nuclear Magnetic Resonance to investigate whether the application of this product (oral) can make studies that use extracts from the skins of these animals unfeasible. For comparison, we used skins of another species of anuran following the same death protocol. No trace of the benzocaine substance was found in the 1H-NMR spectra of the skin extracts from any of the tested anuran species. Still, using the hierarchical clustering model, it was possible to observe the formation of well-defined groups between the skin extracts of anurans and the anesthetic used to kill these animals. Our results suggest that the lethal dose of benzocaine in gel used inside the mouth of frogs may have no influence on potential results regarding the chemical composition or even bioassays using extracts made from the skin of these animals killed under this protocol since there was no detection of this substance for the analyzed samples.


Synthesis, characterization, antibacterial evaluation, 2D-QSAR modeling and molecular docking studies for benzocaine derivatives

Israa Taha, Eman M Keshk, Abdel-Galil M Khalil, Ahmed Fekri
PMID: 32978693   DOI: 10.1007/s11030-020-10138-7

Abstract

Possible application of incorporating a well-known drug (benzocaine) with cyanoacetamide function to get a powerful synthon ethyl 4-cyanoacetamido benzoate. This synthetic intermediate was used as a precursor for the synthesis of triazine, pyridone, thiazolidinone, thiazole and thiophene scaffolds containing the benzocaine core. Facile coupling, Michael addition, condensation and nucleophilic attack reactions were used to synthesize our targets. The structural features of the synthesized scaffolds were characterized using IR,
H NMR,
C NMR and mass spectroscopy. The antibacterial activities against Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative bacteria (Escherichia coli, Pseudomonas aeruginosa) were evaluated using ampicillin as a reference drug. DNA/methyl-green colorimetric assay of the DNA-binding compounds was also performed. Theoretical studies of the newly synthesized compounds based on molecular docking and QSAR study were conducted. The molecular docking studies were screened by MOE software for the more potent antibacterial agent 28b and each native ligand against four of S. aureus proteins 1jij, 2xct, 2w9s and 3t07.


Potential of mucoadhesive nanocapsules in drug release and toxicology in zebrafish

Ives Charlie-Silva, Natália Martins Feitosa, Juliana Moreira Mendonça Gomes, Daniela Chemim de Melo Hoyos, Cristiano Campos Mattioli, Silas Fernandes Eto, Dayanne Carla Fernandes, Marco Antonio de Andrade Belo, Juliana de Oliveira Silva, André Luis Branco de Barros, Jose Dias Corrêa Junior, Gustavo Batista de Menezes, Hirla Costa Silva Fukushima, Tássia Flávia Dias Castro, Ricardo Carneiro Borra, Felipe Pierezan, Nathalie Ferreira Silva de Melo, Leonardo Fernandes Fraceto
PMID: 32970684   DOI: 10.1371/journal.pone.0238823

Abstract

Mucoadhesive polymeric nanocapsules have attracted interest of researchers from different fields from natural sciences because of their ability to interact with the mucosa and increase drug permeation. Anesthesia by immersion causes absorption through the skin and gills of fish, so it is important to evaluate the exposure of these organs to drug nanosystems. Benzocaine (BENZ) is one of the most popular anesthetic agents used in fish anesthesia, but it has drawbacks because of its low bioavailability, resulting in weak absorption after immersion. Here we describe method developed for preparing and characterizing chitosan-coated PLGA mucoadhesive nanoparticles containing BENZ (NPMAs) for zebrafish immersion anesthesia. We determined the lowest effective concentration, characterized the interaction of the mucoadhesive system with fish, measured the anesthetic efficacy, and evaluated possible toxic effects in embryos and adults exposed to the nanoformulations. This study opens perspectives for using nanoformulations prepared with BENZ in aquaculture, allowing reduction of dosage as well as promoting more effective anesthesia and improved interaction with the mucoadhesive system of fish.


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